6H-1,3-Thiazine-6-thione, 2-amino-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- typically involves the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O). This reaction affords 2-amino-4-phenyl (or 2-thienyl)-1,3-thiazine-6-thiones in high yields . Another method involves the reaction of thiourea with α-haloketones under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Thiourea: Used as a starting material in the synthesis.
α-Haloketones: React with thiourea to form the thiazine ring.
Boron Trifluoride Etherate (BF3·Et2O): Acts as a catalyst in the cyclization reaction.
Major Products Formed
The major products formed from these reactions include various substituted thiazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Specific pathways and targets depend on the compound’s functionalization and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit diverse biological activities.
Thiazinanes: Another class of thiazine derivatives with significant biological and medicinal applications.
Uniqueness
6H-1,3-Thiazine-6-thione, 2-amino-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
52039-31-3 |
---|---|
Molekularformel |
C5H6N2S2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
2-amino-4-methyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C5H6N2S2/c1-3-2-4(8)9-5(6)7-3/h2H,1H3,(H2,6,7) |
InChI-Schlüssel |
OQONHOBNDNIHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=S)SC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.